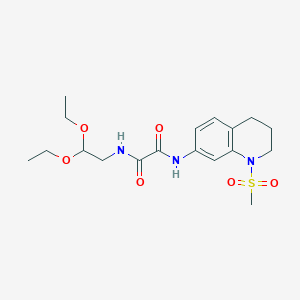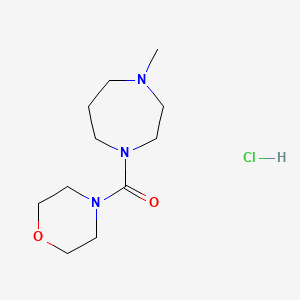
(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its pharmacological properties. It belongs to the class of benzodiazepine receptor antagonists and has been used in various scientific research applications.
科学的研究の応用
Synthesis and Structural Analysis
Research has delved into the synthesis and structural analysis of compounds related to (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride. For instance, studies have reported on the synthesis of novel compounds with potential imaging applications in Parkinson's disease and the development of efficient synthesis routes for pharmaceutical intermediates. These efforts highlight the compound's relevance in facilitating the development of diagnostic tools and therapeutic agents through advanced synthesis techniques and structural elucidation (Wang et al., 2017; Kopach et al., 2015).
Molecular Interactions and Stability
Investigations into the acidic degradation of diazepam have uncovered novel degradation products, providing insights into the stability and molecular interactions of related compounds. These findings are crucial for understanding the behavior of this compound under various conditions, which is essential for its application in scientific research (Nudelman & Waisbaum, 1995).
Pharmaceutical Applications
The compound's framework has been utilized in the synthesis of intermediates for drugs like Edivoxetine·HCl, illustrating its significance in the pharmaceutical industry. The development of convergent synthesis routes underscores its potential in creating efficient and environmentally friendly pharmaceutical manufacturing processes (Kopach et al., 2015).
Environmental and Biological Impacts
Research has also extended to the environmental and biological impacts of related compounds, including the identification of chlorinated byproducts of diazepam in drinking water. This highlights the importance of understanding the environmental fate and potential health impacts of this compound and similar compounds (Zhang et al., 2019).
特性
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-morpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.ClH/c1-12-3-2-4-13(6-5-12)11(15)14-7-9-16-10-8-14;/h2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXRHVPLBMSNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2720180.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2720182.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2720183.png)
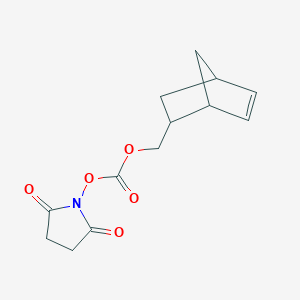

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)

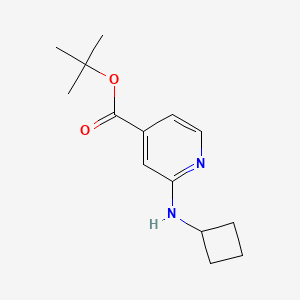
![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
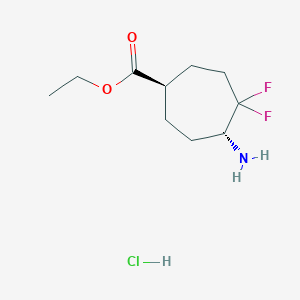

![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)
